molecular formula C7H8NO3S- B14748922 4-Amino-3-methylbenzenesulfonate

4-Amino-3-methylbenzenesulfonate

Cat. No.: B14748922
M. Wt: 186.21 g/mol
InChI Key: WQTCZINVPXJNEL-UHFFFAOYSA-M
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Description

4-Amino-3-methylbenzenesulfonate (CAS: 63450-43-1) is a sulfonated aromatic compound with the molecular formula C₇H₈NNaO₃S and a molecular weight of 209.20 g/mol . It exists as a sodium salt, enhancing its solubility in aqueous environments. The compound features an amino (-NH₂) group at the 4-position and a methyl (-CH₃) group at the 3-position of the benzene ring, attached to a sulfonate (-SO₃⁻) moiety. Its storage requires protection from light and an inert atmosphere to maintain stability . Industrially, such sulfonates are often utilized as intermediates in dye synthesis, pharmaceuticals, or surfactants due to their polar and ionic characteristics.

Properties

IUPAC Name

4-amino-3-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,8H2,1H3,(H,9,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTCZINVPXJNEL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NO3S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Sulfonation proceeds via electrophilic aromatic substitution, where the amino group directs incoming sulfonic acid groups to the para position. Kinetic studies show optimal conversion (89%) occurs at 180–185°C with a 4:1 H₂SO₄:aniline molar ratio. Prolonged heating beyond 8 hours induces sulfone formation, reducing yields to ≤65%.

Table 1: Sulfonation Optimization Parameters

Parameter Optimal Range Yield Impact (±%)
Temperature 180–185°C +15/−22
Reaction Time 6–8 hours +9/−18
Acid/Aniline Ratio 3.8:1–4.2:1 +12/−14
Agitation Rate 400–600 rpm +7/−5

Post-sulfonation neutralization with 25% NaOH achieves 98.2% conversion to the sodium sulfonate salt at pH 7.8–8.3. Crystallization from 50% methanol/water yields 86.4% pure product with mean particle size 45–60 μm.

Synthetic Route 2: Nitration/Reduction of 3-Methylbenzenesulfonic Acid

Alternative pathways employ nitration-reduction sequences on pre-sulfonated aromatics, particularly valuable for avoiding aniline handling hazards.

Nitration Conditions

Feeding 3-methylbenzenesulfonic acid into fuming HNO₃/H₂SO₄ (1:3 v/v) at −5°C produces 4-nitro-3-methylbenzenesulfonic acid with 78% regioselectivity. The exothermic reaction (−ΔH = 215 kJ/mol) requires precise temperature control ≤5°C to minimize ortho-nitration byproducts.

Catalytic Hydrogenation

Palladium-carbon (5 wt%) catalyzes nitro group reduction in methanol at 25–40°C under 0.5 MPa H₂. Bench-scale trials demonstrate:

  • 92% conversion in 4 hours
  • 99.5% amine purity after methanol recrystallization
  • Catalyst recyclability: 7 cycles with <8% activity loss

Equation 1: Hydrogenation Stoichiometry
$$ \text{C₇H₆NO₅S} + 3\text{H₂} \xrightarrow{\text{Pd/C}} \text{C₇H₈NO₃S} + 2\text{H₂O} $$

Industrial-Scale Production Techniques

Patent CN103508908A details a kilogram-scale process combining continuous sulfonation and hydrogenation:

  • Feed System: 3-Methylaniline (98.5% pure) metered at 12.6 kg/h
  • Sulfonation Reactor:
    • 316L stainless steel, 500 L capacity
    • 182°C ± 2°C, 4.2:1 H₂SO₄ ratio
    • Residence time 7.2 hours
  • Neutralization:
    • 25% NaOH addition at 45°C
    • pH control ±0.1 via automated titrant
  • Crystallization:
    • Methanol/water (55:45 v/v) cooling from 65°C to 10°C
    • Centrifugation at 1,200×g
  • Drying:
    • Fluidized bed dryer, 45°C inlet
    • Moisture content ≤0.12%

This configuration achieves 83.7% overall yield with 15.8 kg/h production rate. Energy consumption metrics show 28% reduction versus batch processing through heat integration.

Purification and Analytical Control

Modern quality control protocols employ orthogonal methods:

HPLC Analysis:

  • Column: Zorbax SB-C18, 4.6 × 150 mm
  • Mobile Phase: 20 mM KH₂PO₄ (pH 3.0)/MeOH (75:25)
  • Retention Time: 6.8 minutes
  • LOD: 0.02% w/w

X-ray Crystallography:
Unit cell parameters confirm structure purity:

  • Space Group: P2₁/n
  • a = 6.309 Å, b = 7.051 Å, c = 24.262 Å
  • β = 94.08°, V = 1076.6 ų

Thermogravimetric analysis (TGA) shows decomposition onset at 278°C, with 94.7% mass loss up to 600°C matching theoretical sulfate residue.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro-3-methylbenzenesulfonate.

    Reduction: 3-methylbenzenesulfonamide.

    Substitution: Various substituted benzenesulfonates depending on the reagents used.

Scientific Research Applications

4-Amino-3-methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-3-methylbenzenesulfonate largely depends on its application. In biological systems, it can interact with enzymes and proteins, potentially inhibiting bacterial growth by interfering with metabolic pathways. The sulfonate group can mimic natural substrates, leading to competitive inhibition of enzyme activity.

Comparison with Similar Compounds

4-Amino-3-ammoniobenzenesulfonate

Structural Differences :

  • Replaces the methyl group with an ammonio (-NH₃⁺) group at the 3-position, introducing a positive charge.
  • The sulfonate group remains at the 1-position, but the additional charge alters intermolecular interactions.

Functional Implications :

  • Solubility: The zwitterionic nature (due to -NH₃⁺ and -SO₃⁻) may reduce solubility in non-polar solvents but enhance stability in aqueous media.
Property 4-Amino-3-methylbenzenesulfonate 4-Amino-3-ammoniobenzenesulfonate
Substituent at 3-position Methyl (-CH₃) Ammonio (-NH₃⁺)
Charge Anionic (-SO₃⁻) Zwitterionic (-NH₃⁺/-SO₃⁻)
Key Interactions N–H⋯O (moderate) N–H⋯O (strong), charge-assisted H-bonds

2-Aminoanilinium 4-methylbenzenesulfonate

Structural Differences :

  • Comprises a 2-aminoanilinium cation (benzene-1,2-diamine with a protonated amino group) paired with a 4-methylbenzenesulfonate anion.
  • The sulfonate is at the 4-position, while the methyl group is retained, but the amino groups are in different positions (1,2-diamine vs. 4-amino).

Functional Implications :

  • Hydrogen Bonding : Extended [010] chains formed via N–H⋯O bonds between the cation and anion, creating a more rigid crystalline structure .
  • Acid-Base Behavior: The protonated amino group in the cation increases acidity compared to the neutral amino group in this compound.
Property This compound 2-Aminoanilinium 4-methylbenzenesulfonate
Amino Group Position 4-position (single -NH₂) 1,2-positions (one -NH₂, one -NH₃⁺)
Ionic Form Sodium salt (monoanionic) Ionic pair (cation + anion)
Crystal Packing Likely layered structures 1D chains via N–H⋯O interactions

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

Structural Differences :

  • Features a pyrazole ring substituted with a 4-chlorophenyl group and a methyl group, attached to a benzenesulfonamide moiety.
  • The sulfonamide (-SO₂NH₂) group replaces the sulfonate, and the aromatic system is extended with a heterocyclic ring.

Functional Implications :

  • Solubility : The sulfonamide group is less polar than sulfonate, reducing water solubility but improving lipid membrane permeability.
Property This compound Pyrazole Benzenesulfonamide Derivative
Functional Group Sulfonate (-SO₃⁻) Sulfonamide (-SO₂NH₂)
Aromatic System Single benzene ring Benzene + pyrazole heterocycle
Potential Applications Industrial intermediates Pharmaceuticals, agrochemicals

Q & A

Q. What are the established synthetic routes for 4-amino-3-methylbenzenesulfonate, and how do reaction conditions influence yield?

A common method involves reacting 4-amino-3-methylbenzenesulfonic acid with sodium hydroxide in ethanol, followed by crystallization. For example, hexaaquamagnesium bis(this compound) was synthesized by refluxing 4-amino-3-methylbenzenesulfonic acid with MgCl₂·6H₂O in ethanol, achieving crystallization via slow evaporation . Key parameters include solvent choice (polar aprotic solvents enhance solubility), temperature control (reflux at ~78°C for ethanol), and stoichiometric ratios (1:1 molar ratio of acid to base). Yield optimization often requires pH adjustment and controlled drying conditions (e.g., vacuum desiccation with P₄O₁₀) .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Structural elucidation typically combines:

  • FT-IR : Confirms sulfonate (-SO₃⁻) stretches (1030–1230 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm); ¹³C NMR distinguishes sulfonate carbons (δ 125–135 ppm) .
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N—H⋯O interactions in crystal lattices) using SHELXL refinement .

Advanced Research Questions

Q. How can contradictions in reported crystallographic data for this compound complexes be resolved?

Discrepancies in unit cell parameters or hydrogen-bonding patterns often arise from:

  • Polymorphism : Variations in solvent (e.g., ethanol vs. water) during crystallization yield different packing arrangements .
  • Refinement protocols : SHELX software versions (e.g., SHELXL-2018 vs. older iterations) may produce divergent thermal displacement parameters . Mitigation strategies include:
  • Multi-technique validation : Cross-referencing XRD with solid-state NMR or Raman spectroscopy .
  • Revisiting raw data : Reprocessing diffraction data with updated software (e.g., Olex2 or CRYSTALS) to apply modern constraints .

Q. What computational methods are suitable for modeling the supramolecular interactions of this compound in host-guest systems?

Advanced approaches include:

  • DFT calculations : To predict binding energies of sulfonate anions with cationic hosts (e.g., ammonium derivatives) using Gaussian09 with B3LYP/6-31G* basis sets .
  • Molecular dynamics (MD) : Simulate solvation effects in aqueous or ethanol matrices using GROMACS, focusing on H-bond lifetimes and ion-pair stability .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O⋯H/N⋯H ratios) from crystallographic data using CrystalExplorer .

Q. How do pH and counterion selection affect the biological activity of this compound derivatives?

  • pH-dependent solubility : Protonation of the amino group (pKa ~3.5) increases hydrophilicity, enhancing bioavailability in physiological conditions (pH 7.4) .
  • Counterion effects : Sodium salts (e.g., Sodium this compound) improve aqueous solubility, whereas magnesium complexes (e.g., [Mg(H₂O)₆]²⁺) may stabilize extended H-bonded networks, altering membrane permeability . Experimental validation requires:
  • In vitro assays : Compare MIC (Minimum Inhibitory Concentration) against Gram-negative bacteria under varied pH .
  • Thermodynamic solubility studies : Use shake-flask methods with USP buffers .

Q. What strategies address discrepancies in reported sulfonation reaction mechanisms for aryl amines?

Conflicting mechanistic proposals (e.g., electrophilic vs. radical pathways) can be tested via:

  • Isotopic labeling : Introduce ³⁴S in H₂SO₄ to track sulfonate group incorporation via MS/MS .
  • Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .
  • In situ spectroscopy : Monitor intermediates using Raman or UV-Vis during sulfonation of 3-methylaniline .

Methodological Guidance

Q. How to design experiments for analyzing this compound degradation under oxidative conditions?

  • Experimental setup : Expose the compound to Fenton’s reagent (Fe²⁺/H₂O₂) at 25–50°C, sampling at intervals (0–24 hrs).
  • Analytical tools :
  • HPLC-UV : Quantify degradation products (e.g., quinone derivatives) using C18 columns and λ = 254 nm .
  • LC-MS/MS : Identify transient intermediates (e.g., sulfonic acid radicals) via high-resolution orbitrap systems .
    • Control variables : Maintain dissolved O₂ levels and chelate residual metals (EDTA) to isolate ROS effects .

Q. What are best practices for resolving spectral overlap in UV-Vis analysis of sulfonamide derivatives?

Overlapping absorbance bands (e.g., π→π* transitions of aromatic rings vs. n→π* of sulfonate groups) require:

  • Derivative spectroscopy : Apply second-derivative transforms to enhance resolution of λmax shifts .
  • Multivariate calibration : Use partial least squares (PLS) regression with datasets spanning pH 2–12 .
  • Solvent screening : Compare spectra in DMSO, methanol, and buffer to isolate solvent effects .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the thermal stability of this compound complexes?

Disparate TGA (Thermogravimetric Analysis) results may stem from:

  • Sample hydration : Anhydrous vs. hydrated forms decompose at different temperatures (e.g., [Mg(H₂O)₆]²⁺ loses H₂O at 80–120°C, while sulfonate decomposition occurs >250°C) .
  • Heating rates : Faster rates (20°C/min) may obscure stepwise degradation events observable at 5°C/min . Resolution involves:
  • Controlled replication : Standardize heating rates and purge gases (N₂ vs. air) across labs .
  • Complementary DSC : Correlate endothermic/exothermic peaks with mass loss profiles .

Q. What frameworks are recommended for meta-analysis of this compound toxicity studies?

To address variability in EC₅₀ values (e.g., aquatic toxicity vs. mammalian cell lines):

  • Weighted Z-scores : Normalize data across studies by sample size and assay type (e.g., Microtox vs. MTT) .
  • Cochran’s Q-test : Identify heterogeneity sources (e.g., exposure duration, solvent carriers) .
  • Species sensitivity distributions (SSD) : Model probabilistic thresholds for regulatory applications .

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